Tetrazolium Violet

Beschreibung

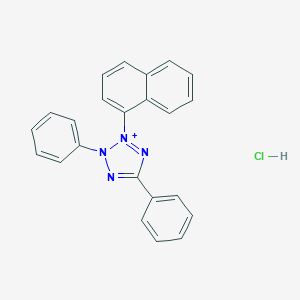

structure in first source

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONADMZTCCPLEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938063 | |

| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-71-7 | |

| Record name | Tetrazolium violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazolium, 3-(1-naphthyl)-2,5-diphenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1719-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-3(1-naphthyl)-2H-tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrazolium Violet: An In-Depth Technical Guide to a Versatile Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolium Violet (TV), a monotetrazolium salt, serves as a crucial redox indicator in a multitude of biochemical and cellular assays. Its utility lies in its ability to be reduced by metabolically active cells, yielding a vividly colored, water-insoluble formazan. This colorimetric change provides a robust method for assessing cell viability, proliferation, and cytotoxicity. This technical guide delves into the core principles of this compound as a redox indicator, providing a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application in cell-based assays and microbiological staining. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Principles of this compound

This compound, chemically known as 2,5-Diphenyl-3-(1-naphthyl)tetrazolium chloride, is a heterocyclic organic compound characterized by a positively charged tetrazolium ring. This core structure readily accepts electrons, making it an effective oxidizing agent and, consequently, an excellent redox indicator. In biological systems, the reduction of this compound is primarily facilitated by dehydrogenase enzymes and reducing substances such as NADH and NADPH, which are abundant in metabolically active cells.

Upon reduction, the tetrazolium ring is cleaved, resulting in the formation of a water-insoluble, purple-colored crystalline product called formazan. The intensity of the purple color is directly proportional to the extent of tetrazolium salt reduction, which in turn correlates with the metabolic activity and viability of the cells.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both this compound and its resulting formazan is essential for its effective application.

| Property | This compound (TV) | This compound Formazan |

| Synonyms | 2,5-Diphenyl-3-(1-naphthyl)tetrazolium chloride, Violet Tetrazolium | (NE,Z)-N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide |

| CAS Number | 1719-71-7 | 1719-72-8 |

| Molecular Formula | C₂₃H₁₇ClN₄ | C₂₃H₁₈N₄ |

| Molecular Weight | 384.86 g/mol | 350.4 g/mol [1] |

| Appearance | White to light yellow or light orange powder | Purple crystalline solid |

| Solubility | Soluble in water and ethanol | Insoluble in water, soluble in organic solvents (e.g., DMSO, ethanol) |

| Storage | Store at room temperature, protected from light | - |

| λmax (oxidized form) | ~252 nm | Data not available |

| λmax (formazan) | - | Data not available |

| Molar Extinction Coefficient (ε) of Formazan | - | Data not available |

| Reduction Potential | Data not available | - |

Mechanism of Action as a Redox Indicator

The function of this compound as a redox indicator is intrinsically linked to the cellular respiratory chain and metabolic health of cells. In viable cells, electrons are transferred from substrates of metabolic pathways to electron carriers like NAD⁺ and NADP⁺, reducing them to NADH and NADPH. These reduced coenzymes are then utilized by various dehydrogenase enzymes, primarily located in the mitochondria and cytoplasm.

This compound acts as an artificial electron acceptor, intercepting electrons from the electron transport chain, predominantly from NADH and NADPH-dependent dehydrogenases. This reduction process is a hallmark of cellular viability, as it requires intact and active metabolic pathways.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for obtaining reproducible and reliable results. Below are protocols for common applications of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is analogous to the widely used MTT assay and can be adapted for various adherent and suspension cell lines.

Materials:

-

This compound (TV) solution (5 mg/mL in sterile PBS)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan dissolution

-

96-well flat-bottom sterile cell culture plates

-

Complete cell culture medium

-

Test compound/drug

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of this compound: Following the treatment period, add 10 µL of the 5 mg/mL this compound solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the TV to insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing TV. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength for the TV formazan using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

Procedure for Suspension Cells:

-

Cell Seeding and Treatment: Seed suspension cells and add the test compound simultaneously in a 96-well plate.

-

Incubation: Incubate for the desired exposure time.

-

Addition of this compound: Add 10 µL of the 5 mg/mL TV solution to each well and incubate for 2-4 hours.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5-10 minutes to pellet the cells and formazan crystals.

-

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the pellet. Add 100 µL of DMSO to dissolve the formazan.

-

Absorbance Measurement: Measure the absorbance as described for adherent cells.

Staining of Bacteriophage Plaques

This compound can be used to enhance the visualization of bacteriophage plaques in agar overlays. Viable bacterial cells in the lawn will reduce the TV to a colored formazan, while the areas of lysis (plaques) will remain colorless.

Materials:

-

Bacteriophage and host bacterium cultures

-

Appropriate growth medium (e.g., LB broth/agar)

-

Soft agar (e.g., 0.7% agar in growth medium)

-

This compound solution (e.g., 1% w/v in sterile water)

-

Petri dishes

Procedure:

-

Prepare Agar Plates: Pour base agar plates with the appropriate growth medium and allow them to solidify.

-

Prepare Overlay: In a molten soft agar tube (kept at ~45-50°C), add a small volume of the host bacterial culture and the bacteriophage dilution to be titered.

-

Add this compound: Add a sterile-filtered solution of this compound to the soft agar mixture to a final concentration of approximately 0.01-0.05%.

-

Pour Overlay: Quickly mix the contents of the tube and pour the soft agar over the surface of the base agar plate. Swirl gently to ensure even distribution.

-

Incubation: Allow the overlay to solidify, then incubate the plates inverted at the optimal temperature for the host bacterium until plaques are visible.

-

Visualization: The bacterial lawn will be stained purple, while the plaques will appear as clear zones.

Data Presentation and Interpretation

The quantitative output of a this compound-based assay is the absorbance reading, which is directly proportional to the amount of formazan produced and, by extension, the number of viable cells.

Calculation of Cell Viability:

Percentage of Viable Cells (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

Treated Cells: Cells exposed to the test compound.

-

Control Cells: Cells treated with the vehicle control.

-

Blank: Wells containing medium and TV but no cells.

The results are often presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the test compound. From this curve, key parameters such as the IC₅₀ (the concentration of a drug that inhibits 50% of cell viability) can be determined.

Comparative Overview with Other Tetrazolium Salts

Several tetrazolium salts are available for cell viability assays, each with its own advantages and disadvantages.

| Tetrazolium Salt | Formazan Solubility | Color of Formazan | Key Characteristics |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Insoluble in water | Purple | Most widely used; requires a solubilization step. |

| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Soluble in water | Orange | Does not require a solubilization step; less toxic to cells than MTT. |

| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Soluble in water | Orange | Similar to XTT; often used with an electron coupling agent. |

| WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) | Soluble in water | Orange | Higher sensitivity and stability compared to XTT and MTS. |

| This compound (TV) | Insoluble in water | Purple | Similar to MTT; forms insoluble formazan requiring solubilization. |

Conclusion

This compound is a valuable and versatile redox indicator for the assessment of cellular metabolic activity. Its application in cell viability and cytotoxicity assays provides a reliable and straightforward method for researchers in basic science and drug development. By understanding the fundamental principles of its reduction to a colored formazan and adhering to optimized experimental protocols, researchers can generate accurate and reproducible data. While newer, water-soluble tetrazolium salts offer simplified workflows, the cost-effectiveness and established principles of assays based on insoluble formazans like that of this compound ensure its continued relevance in the field. Further characterization of its specific quantitative properties, such as its molar extinction coefficient and reduction potential, will enhance its utility and allow for more precise quantitative analyses.

References

An In-depth Technical Guide to Tetrazolium Violet: Formazan Product Formation and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolium salts are widely utilized as indicators of metabolic activity in biological systems. Among these, Tetrazolium Violet (TV), also known as 2,5-diphenyl-3-(1-naphthyl)-2H-tetrazolium chloride, serves as a valuable tool for assessing cell viability and enzymatic activity. Upon reduction by cellular dehydrogenases, TV is converted into a colored, water-insoluble formazan product. The intensity of the color produced is directly proportional to the metabolic activity of the cells, providing a quantitative measure of their viability. This technical guide provides a comprehensive overview of this compound, its formazan product, the underlying biochemical principles, and detailed protocols for its application.

Chemical and Physical Properties

The reduction of this compound yields a formazan derivative with distinct chemical and physical properties. While specific quantitative data for this compound formazan can be limited, data from the closely related p-iodonitrotetrazolium (INT) formazan provides a reasonable approximation for its characteristics.

Table 1: Properties of this compound and its Formazan Product

| Property | This compound (TV) | This compound Formazan | INT-Formazan (for comparison) |

| Molecular Formula | C23H17ClN4 | C23H18N4[1] | C19H13IN5O2 |

| Molecular Weight | 384.87 g/mol | 350.42 g/mol [1] | 471.25 g/mol |

| Appearance | Pale yellow to white crystalline powder | Deeply colored (violet/purple) solid | Dark brown to black powder |

| Solubility in Water | Soluble | Insoluble | Insoluble[2] |

| Solubility in Organic Solvents | Soluble in ethanol and methanol | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in ethanol. | Soluble in DMF (50 mg/mL), slightly soluble in 95% ethanol (0.07 mg/mL)[2] |

| Absorption Maximum (λmax) | Not applicable (colorless in solution) | Solvent-dependent | ~485 nm (95% ethanol), ~644 nm (alkaline DMF)[2] |

| Molar Absorptivity (ε) | Not applicable | Solvent and pH-dependent | ~20,000 M⁻¹cm⁻¹ (95% ethanol), ~84,000 M⁻¹cm⁻¹ (alkaline DMF) |

Note: The properties of this compound formazan are expected to be similar to those of INT-formazan due to their structural similarities. However, empirical determination is recommended for precise quantitative analysis.

Mechanism of Formazan Formation

The conversion of this compound to its formazan derivative is a reduction reaction catalyzed by various cellular dehydrogenases. This process is fundamentally linked to cellular respiration and metabolic health.

The primary electron donors for this reduction are the reduced pyridine nucleotide coenzymes, NADH and NADPH. These coenzymes are generated in abundance during glycolysis and the citric acid cycle. Dehydrogenase enzymes, located in both the cytoplasm and mitochondria, facilitate the transfer of electrons from NAD(P)H to the tetrazolium salt. This reduction cleaves the tetrazolium ring, resulting in the formation of the intensely colored, water-insoluble formazan.

Figure 1: General mechanism of this compound reduction to formazan in a metabolically active cell.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

I. Cell Viability Assay

This assay measures the overall metabolic activity of a cell population, which is indicative of cell viability and proliferation.

Materials:

-

This compound (TV) stock solution (e.g., 5 mg/mL in sterile phosphate-buffered saline (PBS) or serum-free medium). Filter-sterilize and store protected from light at 4°C.

-

Cell culture medium (phenol red-free medium is recommended to avoid interference with absorbance readings).

-

Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at a wavelength between 500-600 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and duration of the experiment. Include wells with medium only as a blank control. Incubate under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and growth.

-

Treatment: If assessing the effect of a compound, replace the medium with fresh medium containing the desired concentrations of the test substance. Include untreated control wells. Incubate for the desired exposure time.

-

Addition of this compound: Carefully remove the culture medium and add 100 µL of fresh medium and 10-20 µL of the TV stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the TV to form insoluble formazan crystals.

-

Formazan Solubilization:

-

Carefully remove the medium containing TV.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at the optimal wavelength for the TV formazan in the chosen solvent (e.g., around 570 nm for formazan dissolved in DMSO). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the results as a percentage of the untreated control to determine relative cell viability.

Figure 2: Experimental workflow for a this compound-based cell viability assay.

II. Dehydrogenase Activity Assay in Cell Lysates

This assay quantifies the activity of dehydrogenase enzymes in a cell-free system.

Materials:

-

This compound (TV) solution (e.g., 1 mg/mL in water).

-

NADH or NADPH solution (e.g., 10 mg/mL in a suitable buffer).

-

Cell lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Solubilization solution (e.g., DMSO).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the indicated order:

-

Reaction buffer

-

Cell lysate (a consistent amount of protein per well)

-

NADH or NADPH solution

-

-

Include a blank control with all components except the cell lysate.

-

-

Initiate Reaction: Add the this compound solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Solubilize: Add the solubilization solution (e.g., DMSO) to each well to stop the reaction and dissolve the formazan.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the TV formazan in the solvent used.

-

Data Analysis: After subtracting the blank reading, the dehydrogenase activity can be expressed as the change in absorbance per unit time per milligram of protein.

Signaling Pathways and this compound Reduction

The reduction of this compound is a downstream indicator of various signaling pathways that modulate cellular metabolism. For instance, growth factor signaling through pathways like the PI3K/Akt/mTOR pathway can increase glucose uptake and glycolysis, leading to higher levels of NADH and consequently, increased formazan production. Conversely, pathways that induce apoptosis or inhibit metabolic processes will result in decreased formazan formation.

Figure 3: Example of a signaling pathway leading to increased this compound reduction.

Conclusion

This compound is a robust and versatile reagent for the assessment of cellular metabolic activity. Its reduction to a colored formazan product provides a reliable and quantifiable measure of cell viability and dehydrogenase activity. By understanding the underlying principles of formazan formation and by carefully optimizing experimental protocols, researchers can effectively utilize this compound in a wide range of applications, from basic cell biology to drug discovery and toxicology studies. The provided protocols and diagrams serve as a foundational guide for the successful implementation of this compound-based assays.

References

The Biology of Color: A Technical Guide to Tetrazolium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research, the quest for reliable methods to assess cell viability and metabolic activity is paramount. Tetrazolium salts, a class of heterocyclic organic compounds, have emerged as indispensable tools in this pursuit. Their unique ability to be reduced by metabolically active cells into intensely colored formazan products forms the basis of widely used colorimetric assays. This technical guide provides an in-depth exploration of the history, development, and application of tetrazolium salts in biology, with a focus on their core principles, experimental protocols, and the underlying biochemical pathways.

A Journey Through Time: The History and Development of Tetrazolium Salts

The story of tetrazolium salts in biology is one of serendipitous discovery and subsequent refinement. The first formazan, the colored product of tetrazolium reduction, was synthesized in 1892, but its biological significance remained unrecognized for decades. The initial application of a tetrazolium salt in biological research is credited to Kuhn and Jerchel in 1941, who used triphenyltetrazolium chloride (TTC) to demonstrate its reduction by living tissues. This foundational work laid the groundwork for the development of tetrazolium-based viability assays.

A significant milestone arrived in 1983 when Tim Mosmann introduced the MTT assay, utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. This relatively simple and quantifiable method for assessing cell proliferation and cytotoxicity revolutionized in vitro toxicology and drug screening. The MTT assay's principle is straightforward: the yellow, water-soluble MTT is taken up by living cells and reduced by mitochondrial dehydrogenases, primarily succinate dehydrogenase, to a purple, insoluble formazan.[1][2] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[1]

The success of the MTT assay spurred the development of a new generation of tetrazolium salts with improved properties. These "second-generation" salts, including XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium), produce water-soluble formazan products.[3][4] This key advantage eliminates the need for the solubilization step required in the MTT assay, thereby simplifying the protocol and allowing for kinetic monitoring of cellular activity.

The Chemistry of Life: Mechanism of Tetrazolium Salt Reduction

The reduction of tetrazolium salts is intrinsically linked to cellular metabolism, specifically the activity of NAD(P)H-dependent oxidoreductases and dehydrogenases. However, the precise location and mechanism of reduction differ between the first and second-generation salts.

First-Generation Tetrazolium Salts (e.g., MTT): Intracellular Reduction

MTT, being a positively charged molecule, can readily cross the cell membrane and enter the cytoplasm. Once inside, it is primarily reduced by mitochondrial dehydrogenases, which are integral components of the electron transport chain. The reducing equivalents, in the form of NADH and FADH2, generated during cellular respiration, are transferred to MTT, leading to the formation of insoluble formazan crystals within the cell.

Second-Generation Tetrazolium Salts (e.g., XTT, WST-1, MTS): Extracellular and Plasma Membrane-Associated Reduction

In contrast to MTT, the second-generation tetrazolium salts are generally negatively charged and cell-impermeable. Their reduction is facilitated by an intermediate electron acceptor, such as phenazine methosulfate (PMS) or 1-methoxy PMS. These electron carriers can cross the cell membrane, accept electrons from intracellular NAD(P)H, and then exit the cell to reduce the extracellular tetrazolium salt. Evidence also suggests that for some of these salts, reduction can occur at the cell surface via trans-plasma membrane electron transport systems.

Quantitative Comparison of Common Tetrazolium Salts

The choice of tetrazolium salt for a particular application depends on several factors, including the cell type, experimental design, and desired sensitivity. The following table summarizes key quantitative properties of the most commonly used tetrazolium salts.

| Property | MTT | XTT | WST-1 | MTS |

| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Soluble in water |

| Absorbance Maximum (λmax) of Formazan | ~570 nm | ~450 - 500 nm | ~440 nm | ~490 nm |

| Molar Extinction Coefficient (ε) of Formazan (M⁻¹cm⁻¹) | 18,100 in Dimethylformamide | Not widely reported | Not widely reported | Not widely reported |

| Requires Intermediate Electron Acceptor | No | Yes | Yes | Yes |

| Reduction Location | Intracellular (Mitochondria) | Extracellular/Cell Surface | Extracellular/Cell Surface | Extracellular/Cell Surface |

Detailed Experimental Protocols

Accurate and reproducible results in tetrazolium-based assays hinge on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for the key assays.

MTT Assay Protocol

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and culture overnight.

-

Treat cells with the test compound for the desired duration.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

Aspirate the MTT solution.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise.

XTT Assay Protocol

Materials:

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Electron coupling reagent (e.g., PMS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture as required for the experiment.

-

Prepare the XTT labeling mixture by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate at 37°C for 2-4 hours.

-

Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm. A reference wavelength of >650 nm can be used.

WST-1 Assay Protocol

Materials:

-

WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent (pre-mixed with electron coupling reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate and culture cells in a 96-well plate.

-

Add 10 µL of the WST-1 reagent to each well containing 100 µL of culture medium.

-

Incubate the plate for 0.5 to 4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance of the formazan product at a wavelength between 420-480 nm (maximum absorbance around 440 nm). A reference wavelength of >600 nm is recommended.

Visualizing the Biology: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and procedures described, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Tetrazolium salts have undeniably transformed the landscape of cell biology research. From the pioneering MTT assay to the more convenient second-generation reagents, these compounds provide robust and versatile tools for assessing cellular health and metabolism. Understanding their historical development, the nuances of their reduction mechanisms, and the specifics of their assay protocols is crucial for their effective application. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in harnessing the full potential of tetrazolium salts in their scientific endeavors. As research continues, the development of new tetrazolium-based probes with enhanced properties, such as fluorescent formazans, promises to further expand the capabilities of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Formazans and Tetrazolium Salts - Towards Fluorescent Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Fluorescent Formazans and Tetrazolium Salts - Towards Fluorescent Cytotoxicity Assays. | Semantic Scholar [semanticscholar.org]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

The Role of Mitochondrial Dehydrogenases in the Reduction of Tetrazolium Violet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental role mitochondrial dehydrogenases play in the reduction of Tetrazolium Violet, a process widely utilized in cell viability and cytotoxicity assays. This document delves into the biochemical underpinnings of this reaction, presents quantitative data for key parameters, offers detailed experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Principles: The Biochemical Basis of this compound Reduction

Tetrazolium salts, including this compound, are water-soluble compounds that can be reduced by cellular enzymes, primarily mitochondrial dehydrogenases, to form intensely colored, water-insoluble formazan crystals. This reduction is a hallmark of metabolically active cells with a functioning mitochondrial respiratory chain. The amount of formazan produced is directly proportional to the number of viable cells.

The reduction of this compound is intrinsically linked to the activity of NADH and succinate dehydrogenases within the mitochondria. These enzymes are key components of the electron transport chain (ETC), the central hub of cellular respiration.

-

NADH Dehydrogenase (Complex I): This enzyme oxidizes NADH, transferring electrons to the ETC. A portion of these electrons can be diverted to reduce this compound.

-

Succinate Dehydrogenase (Complex II): This enzyme oxidizes succinate to fumarate as part of the Krebs cycle and funnels electrons into the ETC. This activity is a significant contributor to tetrazolium salt reduction.

While the primary site of reduction is mitochondrial, other cellular dehydrogenases and reductases can also contribute to formazan formation. However, for many cell types, the mitochondrial contribution is predominant.

Quantitative Data Presentation

Quantitative data for the reduction of this compound by mitochondrial dehydrogenases is not as extensively documented as for other tetrazolium salts like MTT or TTC. The following tables summarize typical optimal conditions and the effects of common inhibitors, largely based on data from related tetrazolium salt assays. These values should be considered as starting points for optimization in specific experimental settings.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.0 - 7.5 | The optimal pH can vary depending on the specific dehydrogenase and the buffer system used. A neutral pH is generally a good starting point.[1] |

| Temperature | 37°C | For mammalian cells, physiological temperature is optimal. Higher temperatures can lead to non-enzymatic reduction. |

| Incubation Time | 1 - 4 hours | The incubation time should be optimized to ensure sufficient formazan production without causing cytotoxicity from the reagent itself. |

| This compound Concentration | 0.1 - 0.5 mg/mL | The optimal concentration depends on the cell type and density. Higher concentrations can be inhibitory. |

Table 1: General Optimal Conditions for this compound Reduction Assays

| Inhibitor | Target | Effect on Tetrazolium Reduction |

| Rotenone | Complex I (NADH Dehydrogenase) | Decreases reduction dependent on NADH-linked substrates. |

| Malonate | Complex II (Succinate Dehydrogenase) | Competitively inhibits succinate-dependent reduction.[2] |

| Antimycin A | Complex III | Can increase superoxide production, potentially leading to non-enzymatic reduction. |

| Sodium Azide | Complex IV (Cytochrome c oxidase) | Can inhibit the electron transport chain, affecting overall mitochondrial activity and tetrazolium reduction. |

Table 2: Effects of Common Mitochondrial Inhibitors on Tetrazolium Reduction

Experimental Protocols

This section provides a detailed methodology for assessing mitochondrial dehydrogenase activity using a this compound-based colorimetric assay.

Reagent Preparation

-

This compound Solution (0.5 mg/mL): Dissolve 5 mg of this compound powder in 10 mL of sterile phosphate-buffered saline (PBS), pH 7.4. Vortex until fully dissolved. Protect the solution from light by wrapping the container in aluminum foil. This solution should be prepared fresh for each experiment.

-

Cell Lysis Buffer (for endpoint assays): A common lysis buffer is dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

Assay Protocol for Adherent Cells in a 96-Well Plate

-

Cell Seeding: Seed adherent cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing the test compound at various concentrations. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of this compound: Following the treatment period, add 20 µL of the 0.5 mg/mL this compound solution to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the this compound to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium containing this compound. Add 100 µL of cell lysis buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium and this compound only) from all other absorbance readings.

-

Calculation of Cell Viability: Express the results as a percentage of the untreated control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Electron transport chain and the site of this compound reduction.

Caption: General experimental workflow for a this compound-based assay.

References

A Technical Guide to Monotetrazolium and Ditetrazolium Salts: Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

Tetrazolium salts are a class of heterocyclic organic compounds that have become indispensable tools in cellular biology, toxicology, and drug discovery. Their reduction by metabolically active cells to intensely colored formazan products provides a robust method for quantifying cell viability, proliferation, and cytotoxicity. These salts are broadly categorized into two main groups: monotetrazolium and ditetrazolium salts. Understanding the fundamental differences between these two classes is crucial for selecting the appropriate reagent and for the accurate interpretation of experimental results. This guide provides an in-depth comparison of their core chemical structures, reduction mechanisms, and the practical implications for assay design and data analysis.

Core Chemical and Physical Differences

The primary distinction between monotetrazolium and ditetrazolium salts lies in the number of tetrazole rings within their chemical structure. Monotetrazolium salts possess a single tetrazole ring, whereas ditetrazolium salts contain two. This seemingly simple structural difference has profound consequences for the properties of both the salt and its resulting formazan product upon reduction.

Monotetrazolium Salts: These are the more recently developed class of tetrazolium reagents for cell-based assays. A key advantage of many second-generation monotetrazolium salts is that their formazan products are water-soluble, which simplifies experimental workflows by eliminating the need for a solubilization step.[1]

Ditetrazolium Salts: Historically, ditetrazolium salts like Nitroblue Tetrazolium (NBT) were widely used in histological applications.[2] Their formazan products are typically insoluble in water, forming crystalline deposits within cells.[2] This property, while useful for microscopic visualization, necessitates a solubilization step for quantitative analysis in microplate assays.[2]

The reduction of a monotetrazolium salt is a single-step process involving the acceptance of electrons, leading to the formation of a monoformazan. In contrast, the reduction of a ditetrazolium salt is a two-step process, where each tetrazole ring can be independently reduced, potentially forming a monoformazan intermediate before being fully reduced to a diformazan.[3]

Comparative Analysis of Common Tetrazolium Salts

The choice of a particular tetrazolium salt is dictated by the specific requirements of the experiment, including the cell type, assay format, and desired endpoint. The following table summarizes the key quantitative parameters for some of the most commonly used monotetrazolium and ditetrazolium salts.

| Parameter | MTT (Monotetrazolium) | XTT (Monotetrazolium) | NBT (Ditetrazolium) | TTC (Monotetrazolium) |

| Formazan Solubility | Insoluble in water | Soluble in water | Insoluble in water | Insoluble in water |

| Formazan Color | Purple | Orange | Blue/Purple | Red |

| λmax (Absorbance Maximum) | ~570 nm | ~450 nm | ~620 nm | ~483 nm |

| Molar Extinction Coefficient (ε) | ~17,000 M⁻¹cm⁻¹ (in DMSO) | Not consistently reported | Not consistently reported | Not consistently reported |

| Requires Solubilization Step | Yes (e.g., DMSO, acidified isopropanol) | No | Yes (e.g., KOH and DMSO) | Yes (e.g., DMSO) |

| Requires Electron Coupling Agent | No | Yes (e.g., PMS) | No | No |

| Primary Application | Cell Viability/Proliferation | Cell Viability/Proliferation | Superoxide Detection | Seed Viability |

| Potential Cytotoxicity | Yes, at higher concentrations and longer incubations | Generally lower than MTT | Can be cytotoxic | Generally low |

Signaling Pathways and Reduction Mechanisms

The reduction of tetrazolium salts in viable cells is intrinsically linked to the metabolic activity and the availability of reducing equivalents, primarily NADH and NADPH. Dehydrogenase enzymes, located in both the mitochondria and the cytoplasm, play a crucial role in transferring electrons from these cofactors to the tetrazolium salt, resulting in the formation of the colored formazan.

For some tetrazolium salts, particularly those that are less cell-permeable, an intermediate electron acceptor, such as phenazine methosulfate (PMS), is required to facilitate the transfer of electrons from cellular reductases to the tetrazolium salt.

Caption: General mechanism of intracellular tetrazolium salt reduction.

For less permeable salts like XTT, the reduction is often facilitated at the cell surface.

References

Methodological & Application

Application Notes and Protocols for Tetrazolium Violet Assay in Adherent Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrazolium Violet (TV) assay is a robust and widely utilized colorimetric method for assessing cell viability and cytotoxicity. This assay is predicated on the metabolic activity of living cells. In viable cells, mitochondrial and cytoplasmic dehydrogenases reduce the water-soluble yellow tetrazolium salt to a water-insoluble, purple formazan.[1] The accumulation of this purple formazan is directly proportional to the number of metabolically active, viable cells.[2][3] This application note provides a detailed protocol for utilizing the this compound assay with adherent cell lines, guidance on data interpretation, and troubleshooting tips.

The core principle of the assay involves the enzymatic conversion of the tetrazolium salt. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells play a crucial role in this reduction.[3] The resulting insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the absorbance of the solution is measured with a spectrophotometer. The intensity of the purple color is a direct indicator of the number of viable cells. This method is a cornerstone in high-throughput screening for cytotoxic compounds and in studies of cell proliferation.

Principle of the this compound Assay

The fundamental principle of the this compound assay lies in the activity of cellular enzymes, primarily mitochondrial dehydrogenases, in viable cells. These enzymes reduce the tetrazolium salt to a colored formazan product. This conversion is a hallmark of metabolically active cells.

Caption: Cellular reduction of this compound.

Experimental Protocol

This protocol is optimized for adherent cell lines cultured in 96-well plates.

Materials:

-

This compound (TV) solution (e.g., 5 mg/mL in sterile PBS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background absorbance)

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Adherent cells of interest

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the adherent cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Treatment:

-

The following day, treat the cells with various concentrations of the test compound.

-

Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Addition of this compound:

-

After the incubation period, add 10-20 µL of the this compound solution to each well.

-

Gently mix the plate.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the TV to insoluble formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the culture medium from each well without disturbing the attached cells and formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Caption: Experimental workflow for the TV assay.

Data Presentation and Analysis

The results of the this compound assay are typically expressed as a percentage of cell viability relative to the untreated control. For cytotoxic compounds, the half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration that reduces cell viability by 50%.

Calculation of Cell Viability:

-

Average Absorbance: Calculate the average absorbance for each treatment group and the control group.

-

Background Subtraction: Subtract the average absorbance of the blank (medium only) from all other absorbance values.

-

Percentage Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Data Summary Tables:

Table 1: Raw Absorbance Data (570 nm)

| Compound | Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |

| Untreated Control | 0 | 1.254 | 1.288 | 1.271 | 1.271 |

| Compound X | 1 | 1.103 | 1.121 | 1.098 | 1.107 |

| Compound X | 10 | 0.645 | 0.659 | 0.651 | 0.652 |

| Compound X | 100 | 0.132 | 0.145 | 0.138 | 0.138 |

| Blank (Medium) | - | 0.052 | 0.055 | 0.053 | 0.053 |

Table 2: Calculated Cell Viability and IC50

| Compound | Concentration (µM) | Average Absorbance (Corrected) | % Viability |

| Untreated Control | 0 | 1.218 | 100.0 |

| Compound X | 1 | 1.054 | 86.5 |

| Compound X | 10 | 0.599 | 49.2 |

| Compound X | 100 | 0.085 | 7.0 |

| IC50 (µM) | Compound X | ~10.2 |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low absorbance readings | Insufficient cell number. | Optimize cell seeding density. |

| Low metabolic activity of cells. | Use healthy, actively dividing cells. | |

| Reagent degradation. | Ensure proper storage of the this compound solution, protected from light. | |

| High background | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. |

| Phenol red in the medium. | Use phenol red-free medium for the assay. | |

| Test compound interference. | Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. | |

| Inconsistent results | Uneven cell seeding. | Ensure a homogenous cell suspension before plating. |

| "Edge effect" in the microplate. | Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. | |

| Incomplete formazan solubilization. | Increase incubation time with the solubilization solution and ensure thorough mixing. | |

| Presence of bubbles in wells. | Puncture any bubbles with a sterile pipette tip before reading the absorbance. |

References

Application Notes and Protocols for Tetrazolium Violet in 96-Well Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolium Violet (TV) is a redox indicator used in colorimetric assays to assess cell viability and metabolic activity. This method provides a quantitative measure of viable cells and is analogous to the widely used MTT assay. The central principle involves the reduction of the water-soluble, colorless this compound to a purple, water-insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1] The intensity of the resulting purple color, once solubilized, is directly proportional to the number of viable cells. This assay is a valuable tool in drug discovery and toxicology for screening compounds that affect cell proliferation and cytotoxicity.

Principle of the Assay

The reduction of tetrazolium salts like this compound occurs in metabolically active cells through the action of NAD(P)H-dependent cellular oxidoreductase enzymes.[2] These enzymes, primarily located in the mitochondria, cleave the tetrazolium ring to form a colored formazan product.[1] Dead cells lose this enzymatic activity and therefore do not produce the colored formazan. The amount of formazan produced can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength around 570 nm.[1][3]

Cellular Reduction of this compound

Caption: Cellular reduction of this compound to formazan by mitochondrial dehydrogenases.

Experimental Protocols

This protocol is a general guideline for using this compound in a 96-well plate format for cell viability and cytotoxicity assays. Optimization of parameters such as cell seeding density, TV concentration, and incubation times is recommended for each cell line and experimental condition.

Materials and Reagents

-

This compound (TV) powder

-

Sterile, tissue culture-grade Dimethyl Sulfoxide (DMSO) or a suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Complete cell culture medium

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Preparation of Reagents

-

This compound Stock Solution (5 mg/mL):

-

Under sterile conditions, dissolve this compound powder in sterile PBS to a final concentration of 5 mg/mL.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

-

-

Solubilization Solution:

-

Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).

-

Alternatively, sterile, tissue culture-grade DMSO can be used.

-

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells. Prepare a cell suspension in complete culture medium at a density of 5,000-10,000 cells per 100 µL. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for a "no-cell" blank control (medium only).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, a vehicle control, or fresh medium for the untreated control. It is recommended to perform each treatment in triplicate.

-

Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

This compound Incubation:

-

After the treatment period, carefully add 10 µL of the 5 mg/mL TV stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble TV into insoluble formazan crystals, resulting in a purple precipitate.

-

-

Formazan Solubilization:

-

After the TV incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Experimental Workflow

References

Application Notes and Protocols for Tetrazolium Violet in Bacterial Growth and Viability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolium Violet is a redox indicator used to determine cell viability by measuring the metabolic activity of bacterial cells. This colorimetric assay provides a quantitative assessment of viable bacteria based on the activity of dehydrogenase enzymes. In living, metabolically active cells, these enzymes cleave the tetrazolium ring of this compound, resulting in the formation of a colored formazan product. The intensity of the resulting color is directly proportional to the number of viable bacteria. This method is a valuable tool in various microbiological applications, including antibiotic susceptibility testing, biofilm analysis, and general bacterial growth studies.

The primary advantage of tetrazolium-based assays is their ability to provide rapid and quantifiable results without the need for more time-consuming methods like traditional plate counting. While several tetrazolium salts are available, including MTT, TTC, and XTT, this compound offers a distinct color change that can be easily measured spectrophotometrically.

Principle and Mechanism of Action

The fundamental principle of the this compound assay lies in the enzymatic reduction of the water-soluble, colorless or pale violet tetrazolium salt into a deeply colored, water-insoluble formazan. This reduction is catalyzed by NAD(P)H-dependent dehydrogenases, which are integral components of the electron transport chain in metabolically active bacteria.[1]

In viable bacterial cells, glucose and other substrates are metabolized through pathways like glycolysis and the pentose phosphate pathway, generating reducing equivalents in the form of NADH and NADPH.[2] These molecules donate electrons to the electron transport chain. This compound acts as an artificial electron acceptor, intercepting electrons from the respiratory chain and being reduced to its formazan.[1] The resulting formazan accumulates as intracellular or extracellular crystals, and the color intensity can be quantified after solubilization.

Applications

The this compound assay is a versatile tool for various applications in microbiology and drug discovery:

-

Bacterial Viability and Proliferation Assays: To determine the number of viable cells in a bacterial culture and to monitor bacterial growth over time.

-

Antibiotic Susceptibility Testing (AST): To determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3] The reduction in color formation indicates the inhibition of bacterial metabolic activity by the antibiotic.

-

Biofilm Quantification: To assess the viability of bacteria within biofilms, which is crucial for understanding biofilm resistance to treatments.

-

Biocide Efficacy Testing: To evaluate the effectiveness of disinfectants and antiseptics on bacterial viability.

-

Screening for Novel Antimicrobial Compounds: High-throughput screening of chemical libraries to identify potential new antibiotics.

Experimental Protocols

General Bacterial Viability Assay

This protocol provides a general framework for assessing bacterial viability. Optimization of incubation times and this compound concentration is recommended for each bacterial species and experimental condition.

Materials:

-

Bacterial culture in appropriate broth medium

-

Sterile 96-well microtiter plates

-

This compound solution (e.g., 1 mg/mL in sterile water or PBS, filter-sterilized)

-

Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

-

Microplate reader (spectrophotometer)

Procedure:

-

Prepare Bacterial Inoculum: Grow bacteria in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Include wells with sterile broth only as a negative control.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for a predetermined period to allow for growth or interaction with test compounds.

-

Addition of this compound: Add 10 µL of this compound solution to each well.

-

Incubation with this compound: Incubate the plate for 1 to 4 hours at the optimal growth temperature. The incubation time should be optimized to achieve a significant color change in the control wells without oversaturation.

-

Solubilization of Formazan: Add 100 µL of a suitable solubilizing agent to each well. Mix gently by pipetting up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for the formazan product. For Iodonitrothis compound formazan, the absorbance maximum is solvent-dependent, with reported peaks around 485 nm in 95% alcohol and 644 nm in alkaline DMF. It is recommended to perform a wavelength scan to determine the optimal wavelength for your specific solvent.

-

Data Analysis: Subtract the absorbance of the negative control (broth only) from all other readings. Bacterial viability can be expressed as a percentage relative to the untreated control.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol adapts the this compound assay for determining the MIC of an antimicrobial agent.

Procedure:

-

Prepare Antimicrobial Dilutions: Perform serial twofold dilutions of the antimicrobial agent in a 96-well plate containing a suitable broth medium. The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension as described in the general viability assay protocol (0.5 McFarland standard), and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate the Plate: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (bacteria without antimicrobial) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Addition of this compound: Add 10 µL of this compound solution to each well.

-

Incubation with this compound: Incubate for 1 to 4 hours to allow for color development in wells with viable bacteria.

-

Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the color change (i.e., the well remains colorless or the initial pale violet color of the dye).

Data Presentation and Interpretation

Quantitative data from this compound assays should be presented clearly to allow for easy comparison. The following tables provide reference values for commonly used tetrazolium salts, which can serve as a starting point for optimizing this compound assays.

Table 1: Comparison of Common Tetrazolium Salts for Bacterial Viability Assays

| Parameter | This compound (TV) | 2,3,5-Triphenyltetrazolium Chloride (TTC) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) |

| Formazan Color | Deep Violet | Red | Purple-Blue | Orange |

| Formazan Solubility | Water-insoluble | Water-insoluble | Water-insoluble | Water-soluble |

| Typical Concentration | Optimization required (start with 0.05-0.2 mg/mL) | 0.025 - 0.1 mg/mL | 0.2 - 0.5 mg/mL | 0.2 - 0.5 mg/mL |

| Incubation Time | 1 - 4 hours (optimize) | 30 min - 4 hours | 30 min - 4 hours | 30 min - 4 hours |

| Absorbance Max (nm) | ~485 (in alcohol), ~644 (in alkaline DMF) | 480 - 490 | 550 - 570 | 450 - 490 |

| Advantages | Distinct color change | Low cost | Widely documented | Water-soluble formazan (no solubilization step) |

| Disadvantages | Less documented, requires optimization | Less sensitive than MTT | Requires a solubilization step | More expensive |

Table 2: Recommended Starting Conditions for this compound Assay Optimization

| Bacterial Species | Suggested TV Concentration (mg/mL) | Suggested Incubation Time (hours) |

| Escherichia coli | 0.1 | 2 - 4 |

| Staphylococcus aureus | 0.1 | 1 - 3 |

| Pseudomonas aeruginosa | 0.1 - 0.2 | 3 - 5 |

| Bacillus subtilis | 0.05 - 0.1 | 1 - 3 |

Note: The values in Table 2 are suggested starting points and should be optimized for each specific strain and experimental condition. A concentration and time-course experiment is recommended to determine the linear range of the assay.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance in negative controls | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize the this compound solution. |

| Media components reducing this compound. | Run a control with media and this compound without cells to determine background. Subtract this value from all readings. | |

| Low or no color development in positive controls | Insufficient number of viable cells. | Increase the initial cell density or extend the initial incubation time. |

| Low metabolic activity of bacteria. | Ensure bacteria are in the logarithmic growth phase. Consider adding a substrate like glucose to the assay medium. | |

| Incorrect incubation time or concentration of this compound. | Optimize the incubation time and concentration of this compound. | |

| Inconsistent results between replicates | Uneven distribution of cells. | Ensure the bacterial suspension is homogenous before dispensing into the plate. |

| Incomplete solubilization of formazan. | Mix thoroughly after adding the solubilizing agent. Ensure the chosen solvent is effective. | |

| "Edge effect" in the microplate. | Avoid using the outer wells of the plate or ensure proper humidification during incubation. |

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid method of MIC determinations utilizing tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetrazolium Violet Staining in Agar Overlay Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar overlay assay is a versatile technique used in microbiology to create a uniform lawn of bacteria for various applications, including testing antimicrobial susceptibility, bacteriophage plaque assays, and detecting zones of inhibition from secreted compounds. The incorporation of a viability stain, such as Tetrazolium Violet, into the agar overlay provides a direct visualization of metabolically active cells.

This compound is a redox indicator that is reduced by cellular enzymes, primarily dehydrogenases, in viable cells to form a water-insoluble purple formazan.[1][2] This color change allows for the clear differentiation between areas of bacterial growth (purple) and areas where growth is inhibited (colorless). This application note provides a detailed protocol for the use of this compound in agar overlay assays for the visualization and assessment of bacterial viability.

Principle of the Method

The assay is based on the principle that metabolically active bacteria will take up the cell-permeable this compound dye.[2][3] Intracellular reductases, particularly those involved in the electron transport chain and utilizing cofactors like NADH, reduce the tetrazolium salt to a intensely colored formazan precipitate.[4] This purple precipitate is retained within and around the viable cells. In an agar overlay, this results in a colored bacterial lawn, with any zones of growth inhibition appearing as clear or uncolored areas.

Signaling Pathway of this compound Reduction

References

Application of Tetrazolium Violet in Cytotoxicity and Drug Screening Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolium Violet (TV), also known as p-iodonitrothis compound (INT), is a redox indicator used in biochemical assays to determine cell viability and metabolic activity.[1] As a member of the tetrazolium salt family, which includes MTT, XTT, MTS, and WST-1, this compound serves as a valuable tool in cytotoxicity and drug screening assays. The fundamental principle of these assays lies in the enzymatic reduction of the tetrazolium salt by metabolically active cells. This reduction, primarily carried out by mitochondrial and cellular dehydrogenases using NADH and NADPH as cofactors, results in the formation of a colored formazan product. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.

In the case of this compound, the reduction yields a red/purple, water-insoluble formazan precipitate.[1][2] This characteristic makes the assay protocol for this compound closely resemble the widely used MTT assay, which also produces an insoluble formazan. A key step in both assays is the solubilization of the formazan crystals before the absorbance can be measured spectrophotometrically.

These assays are instrumental in various research areas, including quantifying cell proliferation, screening for cytotoxic compounds in drug discovery, and assessing the effects of growth factors.

Principle of the this compound Assay

The this compound assay is a colorimetric method that quantifies the metabolic activity of living cells. Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the water-soluble, pale yellow this compound into a water-insoluble, colored formazan. This formazan precipitate is then dissolved using a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a measure of cell viability.

Comparative Analysis of Tetrazolium Salts

| Feature | This compound (INT) | MTT | XTT | WST-1 / WST-8 |

| Formazan Solubility | Water-insoluble | Water-insoluble | Water-soluble | Water-soluble |

| Solubilization Step | Required | Required | Not Required | Not Required |

| Endpoint/Kinetic | Endpoint | Endpoint | Can be kinetic | Can be kinetic |

| Protocol Simplicity | Moderate | Moderate | High | High |

| Sensitivity | Not extensively documented in comparative studies | Good | Good | Generally higher sensitivity |

| Cytotoxicity | Not extensively documented | Can be cytotoxic | Low | Low |

| Electron Mediator | Not typically required | Not typically required | Required (e.g., PMS) | Required (e.g., 1-methoxy PMS) |

Experimental Protocols

This compound Cytotoxicity Assay Protocol for Adherent Cells

This protocol is analogous to the standard MTT assay and is suitable for assessing the cytotoxic effects of compounds on adherent cell lines.

Materials:

-

This compound (p-iodonitrothis compound) stock solution (e.g., 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C protected from light)

-

Cell culture medium appropriate for the cell line

-

Test compounds

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at ~490-520 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include untreated control wells (vehicle control) and blank wells (medium only, no cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

This compound Incubation:

-

After the treatment period, carefully remove the medium containing the test compound.

-

Add 100 µL of fresh culture medium to each well.

-

Add 10 µL of the this compound stock solution to each well (final concentration of ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the this compound to insoluble formazan crystals.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing this compound.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly with a multi-channel pipette or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.[3]

-

Use the blank wells to zero the plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

-

Drug Screening Assay Using this compound

This protocol provides a framework for high-throughput screening of a compound library for cytotoxic activity.

Procedure:

The protocol is largely the same as the cytotoxicity assay. Key considerations for drug screening include:

-

Automation: Utilize automated liquid handling systems for cell seeding, compound addition, and reagent dispensing to increase throughput and reproducibility.

-

Plate Layout: Design the 96-well or 384-well plate layout to include appropriate controls, such as a positive control (a known cytotoxic compound) and a negative control (vehicle).

-

Single Concentration Screening: Initially screen compounds at a single high concentration (e.g., 10 µM) to identify "hits."

-

Dose-Response Confirmation: "Hits" identified in the primary screen should be further evaluated in a dose-response experiment to determine their potency (IC50).

Visualizations

References

Quantifying Biofilm Formation with a Tetrazolium Violet Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers protection from environmental stresses, including antimicrobial agents. The ability to accurately quantify viable cells within a biofilm is crucial for assessing the efficacy of novel anti-biofilm compounds and understanding biofilm physiology. While traditional methods like crystal violet staining quantify total biomass (both live and dead cells), metabolic assays offer a more dynamic measure of cell viability.